molecular formula C9H7Cl2NO B2396940 N-(2,5-dichlorophenyl)prop-2-enamide CAS No. 17090-13-0

N-(2,5-dichlorophenyl)prop-2-enamide

Cat. No.: B2396940
CAS No.: 17090-13-0
M. Wt: 216.06
InChI Key: UVLQELGCJIMPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound with the CAS registry number 17090-13-0 . This molecule is characterized by its acrylamide group attached to a 2,5-dichloro-substituted aniline ring. It has a molecular formula of C 9 H 7 Cl 2 NO and a molecular weight of 216.06 g/mol . The compound is provided with a minimum purity of 98% . Research Applications and Value As a functionalized acrylamide, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Acrylamide derivatives are valuable intermediates for constructing more complex molecules through various reactions, including nucleophilic addition and polymerization . Researchers may utilize this compound in the synthesis of peptide mimetics or as a precursor in the development of novel pharmacologically active agents. Its structure, featuring a reactive acryloyl group and a halogenated aromatic system, makes it a candidate for exploring structure-activity relationships in drug discovery programs. Handling and Safety This product is labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle the material with appropriate personal protective equipment, including gloves and eye/face protection, and ensure use is confined to a well-ventilated area . Note : This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The specific biological activities and mechanisms of action for this exact compound are areas of ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLQELGCJIMPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2,5 Dichlorophenyl Prop 2 Enamide

Established Synthetic Routes for N-Arylcinnamamide Derivatives

N-arylcinnamamides and their simpler analogues, N-arylacrylamides, are typically synthesized through the formation of an amide bond between an aniline (B41778) derivative and a cinnamoyl or acryloyl derivative.

The most common and well-established method for the synthesis of N-arylacrylamides is the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base. researchgate.net For the synthesis of N-(2,5-dichlorophenyl)prop-2-enamide, this would involve the reaction of 2,5-dichloroaniline (B50420) with acryloyl chloride.

The reaction is typically carried out in a two-phase system, consisting of an organic solvent (such as dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base (like sodium hydroxide). The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

A general procedure for a Schotten-Baumann reaction to synthesize an N-arylacrylamide is as follows: The aniline derivative is dissolved in a suitable organic solvent, and an aqueous solution of a base is added. The mixture is cooled in an ice bath, and the acryloyl chloride is added dropwise with vigorous stirring. After the addition is complete, the reaction is typically stirred for a few hours at room temperature. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Table 1: Conventional Synthesis of N-Arylacrylamides
ReactantsReagents & ConditionsProductReference
Aniline, Acryloyl chlorideNaOH(aq), Dichloromethane, 0°C to rtN-phenylprop-2-enamide researchgate.net
4-Chloroaniline, Acryloyl chlorideTriethylamine (B128534), CCl4, Ice-water bathN-(4-chlorophenyl)prop-2-enamide nih.gov
2,5-Dichloroaniline, Acryloyl chlorideBase (e.g., NaOH or Triethylamine), Organic SolventThis compoundGeneral Method

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. The application of microwave irradiation in amide synthesis has been shown to significantly reduce reaction times, in some cases from hours to minutes.

The underlying principle of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. This efficient heating can overcome activation energy barriers more effectively than conventional heating.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect dielectric heating
Reaction Time Hours to daysSeconds to minutes
Temperature Gradient Non-uniformUniform
Yields Often lower to moderateOften higher
Side Reactions More prevalentOften reduced
Energy Efficiency LowerHigher

Specific Synthesis and Optimization for this compound

The synthesis of this compound can be achieved by reacting 2,5-dichloroaniline with acryloyl chloride. Optimization of this reaction would involve screening various parameters to maximize the yield and purity of the product.

Key parameters for optimization include:

Base: Both inorganic bases (e.g., NaOH, K2CO3) and organic bases (e.g., triethylamine, pyridine) can be used. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used. The polarity of the solvent can affect the solubility of the reactants and the reaction kinetics.

Temperature: While the Schotten-Baumann reaction is often performed at low temperatures to control the exothermic nature of the reaction, optimizing the temperature profile can improve the yield.

Stoichiometry: The molar ratio of the reactants (2,5-dichloroaniline and acryloyl chloride) and the base should be carefully controlled to ensure complete conversion and minimize side reactions.

A hypothetical optimized procedure could involve dissolving 2,5-dichloroaniline and triethylamine in anhydrous dichloromethane under an inert atmosphere. The solution would be cooled to 0°C, followed by the slow addition of acryloyl chloride. The reaction mixture would then be allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. The work-up would involve washing the reaction mixture with dilute acid and brine, followed by drying and evaporation of the solvent. The resulting solid would be purified by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic and Spectrometric Characterization Methods for Synthesized Compounds

The structure of this compound can be confirmed using a combination of spectroscopic and spectrometric techniques. While specific spectral data for this exact compound is not widely published, data from closely related analogues can be used for comparison and interpretation. rsc.orgresearchgate.net

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the vinyl protons of the acryloyl group and the aromatic protons of the dichlorophenyl ring. The vinyl protons typically appear as a set of doublet of doublets or multiplets in the range of 5.5-6.5 ppm. The aromatic protons would appear as multiplets in the aromatic region (around 7.0-8.0 ppm). The NH proton of the amide would likely appear as a broad singlet. For example, in N-(4-bromophenyl)acrylamide, the vinyl protons appear in the range of 5.8-6.4 ppm. researchgate.net

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would show signals for the carbonyl carbon of the amide group (typically around 165 ppm), the vinyl carbons (around 125-135 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the chlorine substituents. For instance, in N-(substituted phenyl)-methanesulphonamides, the aromatic carbons show distinct shifts based on the substituent pattern. researchgate.net

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1660 cm⁻¹), and the N-H bending (the Amide II band, around 1540 cm⁻¹). The C=C stretching of the vinyl group would also be observable.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₇Cl₂NO, MW: 216.07 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Table 3: Expected Spectroscopic Data for this compound
TechniqueExpected Chemical Shifts / Frequencies
¹H NMR Vinyl protons: ~5.5-6.5 ppm (m); Aromatic protons: ~7.0-8.0 ppm (m); NH proton: broad singlet
¹³C NMR C=O: ~165 ppm; Vinyl carbons: ~125-135 ppm; Aromatic carbons: ~120-140 ppm
FTIR (cm⁻¹) N-H stretch: ~3300; C=O stretch (Amide I): ~1660; N-H bend (Amide II): ~1540
Mass Spec (m/z) Molecular Ion [M]⁺: ~216, with characteristic isotopic pattern for two chlorines

Derivatization Strategies and Analogue Design for Structure-Activity Exploration

Derivatization of this compound can be a valuable strategy for exploring its structure-activity relationships (SAR) for potential biological applications. nih.govnih.gov Modifications can be made to the acrylamide (B121943) moiety or the dichlorophenyl ring to investigate the impact of these changes on biological activity.

Derivatization of the Acrylamide Moiety:

Substitution at the α- and β-positions: Introducing substituents at the α- or β-positions of the acrylamide can influence the compound's reactivity and steric profile. For example, Michael addition reactions with various nucleophiles can be performed on the α,β-unsaturated system to introduce diverse functional groups.

Modification of the double bond: The double bond can be reduced to a single bond to assess the importance of the Michael acceptor functionality for biological activity. Cyclopropanation is another possible modification.

Derivatization of the Dichlorophenyl Ring:

Variation of the substitution pattern: The positions of the chlorine atoms on the phenyl ring can be altered to synthesize other dichloro-isomers (e.g., 2,4-dichloro, 3,4-dichloro, etc.). This can provide insights into the optimal substitution pattern for a given biological target.

Introduction of other substituents: The chlorine atoms can be replaced with other functional groups, such as methyl, methoxy, or nitro groups, to probe the electronic and steric requirements for activity. This can be achieved by starting with the appropriately substituted aniline.

Analogue Design for SAR Exploration:

A systematic approach to analogue design would involve creating a library of compounds with variations at specific positions. For example, a library could be designed with different substituents on the phenyl ring while keeping the acrylamide moiety constant, and vice versa. The biological activity of these analogues would then be evaluated to build a comprehensive SAR model. This model can help in identifying the key structural features responsible for the desired biological effect and guide the design of more potent and selective compounds. For instance, studies on N-aryl-acylamides have shown that the nature and position of substituents on the aryl ring significantly impact their biological activity. nih.gov

Table 4: Potential Derivatization Strategies for SAR Studies
Modification SiteType of ModificationRationale
Acrylamide Moiety α/β-SubstitutionModulate electrophilicity and steric hindrance
Double bond reductionInvestigate the role of the Michael acceptor
Dichlorophenyl Ring Isomeric variation of ClDetermine optimal substitution pattern
Replacement of Cl with other groupsProbe electronic and steric effects

Investigation of Biological Activities: Preclinical and in Vitro Studies of N 2,5 Dichlorophenyl Prop 2 Enamide

Anti-Inflammatory Potential and Mechanistic Insights

Current research does not provide direct evidence to substantiate N-(2,5-dichlorophenyl)prop-2-enamide as an anti-inflammatory agent by the mechanisms specified.

Elucidation of Signaling Pathway Specificity and Mechanisms Distinct from Reference Anti-inflammatory Agents

Due to the lack of foundational research on its anti-inflammatory activity, no studies were found that elucidate the specific signaling pathways of this compound or compare its mechanisms to those of established anti-inflammatory agents.

Antimicrobial Efficacy Assessments

The available data on the antimicrobial properties of this compound is sparse and lacks the detail required for a thorough efficacy assessment against specific bacterial pathogens.

Antimycobacterial Activity

Evaluation Against Mycobacterium tuberculosis and Non-Hazardous Mycobacterial Models (Mycobacterium smegmatis, Mycobacterium marinum)

No peer-reviewed articles or preclinical data were found that evaluate the antimycobacterial activity of this compound. Its potential efficacy, including minimum inhibitory concentration (MIC) values, against Mycobacterium tuberculosis or the surrogate models Mycobacterium smegmatis and Mycobacterium marinum, has not been reported.

Impact on Mycobacterial Cellular Metabolism

In the absence of studies on its direct antimycobacterial activity, there is likewise no information available regarding the impact of this compound on the cellular metabolism of mycobacteria. Research into its potential mechanisms of action or specific molecular targets within mycobacterial cells has not been published.

Antifungal Activity

Spectrum of Activity Against Filamentous Fungi (e.g., Fusarium avenaceum, Bipolaris sorokiniana)

A thorough search of the scientific literature found no studies reporting on the antifungal properties of this compound. Specifically, its spectrum of activity against the filamentous fungi Fusarium avenaceum and Bipolaris sorokiniana has not been evaluated or documented.

Inhibition of Photosynthetic Electron Transport (PET) in Chloroplast Systems

The structural characteristics of this compound suggest a potential for interaction with photosynthetic systems, a hallmark of many herbicidal compounds. Research on analogous N-arylamides has established this class of molecules as potent inhibitors of photosynthetic electron transport (PET).

Studies on a range of ring-substituted N-arylcinnamamides have demonstrated their ability to inhibit PET in chloroplasts isolated from spinach (Spinacia oleracea L.). nih.govacs.orgresearchgate.net This activity is a crucial indicator of potential herbicidal action. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to decrease the PET rate by 50%.

For instance, within a series of N-phenylcinnamamides, the substitution pattern on the aryl ring significantly influences the PET inhibitory activity. The compound (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide was identified as a highly active PET inhibitor, with an IC₅₀ value of 5.1 µM in spinach chloroplasts. acs.orgresearchgate.net This highlights the importance of the dichloro-substitution on the phenyl ring for this biological effect. The activity of these compounds is strongly dependent on the lipophilicity and electronic properties of the substituents on the anilide portion of the molecule. acs.orgnih.gov

Table 1: PET Inhibitory Activity of Selected N-Arylamide Analogues in Spinacia oleracea Chloroplasts

Compound Substitution Pattern PET Inhibition IC₅₀ (µM)
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide 3,5-dichloro 5.1 acs.orgresearchgate.net
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluoro 9.8 nih.gov

This table presents data for analogues to illustrate the activity of the chemical class.

The consequence of this inhibition is a buildup of highly reactive oxygen species, leading to oxidative stress, lipid peroxidation, and ultimately, cell death in the plant. This targeted disruption of a fundamental plant process is the basis for the herbicidal activity of more than half of all commercial herbicides. acs.orgnih.gov The demonstrated PET-inhibiting activity of analogues, such as (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide, strongly suggests that this compound could function through a similar mechanism, making it a candidate for further investigation in herbicide development. acs.orgresearchgate.net

General Preclinical Screening Approaches and Selectivity Considerations

Preclinical evaluation of bioactive compounds involves a tiered screening approach to determine their effective concentration range and to assess their selectivity towards target versus non-target cells.

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound elicits a biological effect. These assays measure the proportion of viable cells after exposure to the compound. For N-arylcinnamamide analogues, cytotoxicity has been evaluated against various cell lines, including human monocytic leukemia cells (THP-1). acs.orgresearchgate.net

In one study, the most effective antimicrobial N-arylcinnamamides were screened for cytotoxicity against THP-1 cells. acs.orgresearchgate.net It was found that these selected compounds did not show any significant lethal effects, indicating a degree of selectivity. acs.orgresearchgate.net For example, (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed potent antistaphylococcal activity while exhibiting no significant cytotoxicity up to 20 μM against THP1-Blue™ NF-κB cells. nih.gov Such assays are crucial for establishing a therapeutic or activity window, ensuring that the desired biological effect (e.g., herbicidal, antimicrobial) occurs at concentrations that are not broadly cytotoxic to mammalian cells.

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of a lead compound. Research on series of N-arylcinnamamides reveals clear trends based on the nature and position of substituents on the aryl ring. nih.govacs.org

For instance, in studies of chlorinated N-arylcinnamamides, compounds with 3,4-dichloro substitutions demonstrated a broader and higher efficacy in antibacterial screens compared to their 4-chloro counterparts. Within one series, the (2E)-N-[3,5-bis(trifluoromethyl)phenyl] derivative was the most potent against Staphylococcus aureus. In another series focused on PET inhibition, the 3,5-dichloro substitution on the N-phenyl ring was found to be highly effective. acs.orgresearchgate.net These findings underscore that halogenation and the presence of trifluoromethyl groups are key determinants of biological activity, influencing factors like lipophilicity and electronic character, which govern target binding and cell permeability. acs.org

Table 2: Comparative Antimicrobial Activity (MIC, µM) of Selected N-Arylcinnamamide Analogues

Compound Substitution Pattern S. aureus MIC (µM) M. tuberculosis MIC (µM)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl) 22.27 22.27 acs.org
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide 3,5-dichloro >100 27.38 acs.orgresearchgate.net

This table presents data for analogues to illustrate structure-activity relationships within the chemical class.

This comparative data is essential for the rational design of new derivatives, allowing researchers to fine-tune the structure of compounds like this compound to maximize desired activities while minimizing off-target effects.

Structure Activity Relationship Sar Studies of N 2,5 Dichlorophenyl Prop 2 Enamide and Its Analogues

Influence of Substituent Patterns on Biological Activity

The biological activity of N-(2,5-dichlorophenyl)prop-2-enamide analogues is profoundly influenced by the nature and position of substituents on both the anilide and cinnamoyl rings. These modifications can alter the compound's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

Role of Halogenation and Other Substituents on the Anilide and Cinnamoyl Rings

Halogenation plays a critical role in modulating the biological activity of N-arylpropenamides. The presence of chlorine atoms on the anilide ring, as in the parent compound this compound, is often associated with significant biological effects. Studies on related N-arylcinnamamides have demonstrated that the position and number of halogen substituents are crucial determinants of antimicrobial activity. nih.govnih.gov

For instance, in a series of N-arylcinnamamides, compounds with dichlorinated anilide rings, such as the 3,5-dichloro and 3,4-dichloro derivatives, exhibited potent activity against Mycobacterium tuberculosis. nih.gov Specifically, (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide and (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide both showed a minimum inhibitory concentration (MIC) of 27.38 µM against M. tuberculosis. nih.gov The introduction of trifluoromethyl groups, which are also strongly electron-withdrawing, on the anilide ring has been shown to further enhance antistaphylococcal and antitubercular activities. nih.gov

Substituents on the cinnamoyl ring also significantly impact biological activity. For example, a series of 3,4-dichlorocinnamanilides displayed a broader spectrum and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. nih.gov This suggests that increased halogenation on the cinnamoyl moiety can be beneficial for antimicrobial action. The combination of a 3,4-dichlorinated cinnamoyl ring with a 3,5-bis(trifluoromethyl)phenyl anilide resulted in one of the most potent compounds against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

The following table summarizes the antimicrobial activity of selected N-arylcinnamamide analogues, highlighting the influence of substituents on both the anilide and cinnamoyl rings.

Compound IDAnilide SubstituentCinnamoyl SubstituentBiological Activity (MIC, µM) vs. M. tuberculosis
13,5-DichlorophenylPhenyl27.38 nih.gov
23,4-DichlorophenylPhenyl27.38 nih.gov
33,5-bis(Trifluoromethyl)phenylPhenyl22.27 nih.gov
43-(Trifluoromethyl)phenylPhenyl27.47 nih.gov
53,5-bis(Trifluoromethyl)phenyl3,4-DichlorophenylNot specified for M. tuberculosis, but highly active against S. aureus nih.gov

Impact of Lipophilic and Bulky Moieties on Activity Profiles

Lipophilicity is a key physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of this compound and its analogues, modulating lipophilicity through the introduction of lipophilic and bulky moieties can have a significant effect on their biological activity.

Studies have shown that there is often a positive correlation between lipophilicity and the antimicrobial activity of N-arylcinnamamides. nih.gov For example, the introduction of trifluoromethyl and trifluoromethoxy groups, which are highly lipophilic, on the anilide ring of 3,4-dichlorocinnamanilides led to compounds with potent activity against a range of bacteria, including S. aureus, MRSA, and Enterococcus faecalis. nih.gov The most active compounds in this series, such as (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide and (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide, possess significant lipophilic character. nih.gov

However, increasing lipophilicity can also lead to higher cytotoxicity. A balance must therefore be struck to achieve potent biological activity with minimal toxicity. The position of lipophilic groups is also crucial. For instance, placing a trifluoromethyl group at the meta position of the anilide ring was found to be beneficial for the activity of N-arylcinnamamides against S. aureus and M. tuberculosis. nih.gov

The following table illustrates the effect of lipophilic substituents on the antimicrobial activity of selected 3,4-dichlorocinnamanilide analogues.

Compound IDAnilide SubstituentlogP (calculated)Biological Activity (MIC, µM) vs. S. aureus
64-Fluorophenyl5.59 nih.gov1.95 nih.gov
74-Chlorophenyl5.96 nih.gov0.98 nih.gov
84-Bromophenyl6.13 nih.gov0.98 nih.gov
94-(Trifluoromethyl)phenyl6.13 nih.gov0.24 nih.gov
104-(Trifluoromethoxy)phenyl6.26 nih.gov0.24 nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models can be invaluable in predicting the activity of novel compounds and in guiding the design of more potent analogues.

For classes of compounds similar to this compound, QSAR models have been developed to elucidate the key structural features governing their biological activity. For instance, a 3D-QSAR study on hallucinogenic phenylalkylamines using Comparative Molecular Field Analysis (CoMFA) revealed that both steric and electrostatic fields play a crucial role in their activity. nih.gov The contour maps generated from such studies can highlight regions where bulky groups or specific electronic properties are favorable or unfavorable for activity, thus guiding further chemical modifications. nih.gov

The development of a robust QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Selection: A series of analogues with a range of biological activities would be chosen.

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Conformational Analysis and its Correlation with Observed Biological Responses

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule and to understand how this conformation influences its interactions with receptors or enzymes.

Studies on related N-phenylacrylamides have investigated the mechanism of their reaction with biological nucleophiles like thiols, which is a common mode of action for acrylamide-containing compounds. nih.gov The reaction involves the addition of a thiol to the electrophilic double bond of the acrylamide (B121943). The rate and specificity of this reaction can be influenced by the conformation of the molecule, which can affect the accessibility of the double bond to the nucleophile.

Computational studies, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the stable conformers of this compound and to estimate the energy barriers between them. The identification of the bioactive conformation—the specific conformation that the molecule adopts when it binds to its target—is a key goal of conformational analysis. Correlating the population of specific low-energy conformers with the observed biological activity across a series of analogues can provide strong evidence for the bioactive conformation and can guide the design of conformationally constrained analogues with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This technique is crucial for understanding the structural basis of molecular recognition.

Molecular docking simulations are employed to predict how N-(2,5-dichlorophenyl)prop-2-enamide might bind within the active site of a biological target. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The amide group (-C(=O)NH-) in the prop-2-enamide moiety is a key functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions with amino acid residues like serine, threonine, or the peptide backbone are critical for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The 2,5-dichlorophenyl ring provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein's active site. Studies on related chlorinated N-arylcinnamamides have shown that the chlorinated aromatic rings can orient themselves towards key features in an enzyme's active site. nih.gov

Computational docking studies are instrumental in identifying potential protein targets for this compound and its derivatives. Based on the structural features of the molecule, several biochemical targets have been investigated for analogous compounds.

NF-κB related proteins: Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses and cancer. oatext.com Its subunits, such as p50, are significant targets for inhibitors that can block its binding to DNA. oatext.com In silico docking simulations are a primary method to predict the binding mode of potential inhibitors to NF-κB proteins, and various compounds are screened this way to identify new scaffolds that disrupt the NF-κB signaling pathway. oatext.comnih.govmdpi.com

Mycobacterial InhA enzyme: The enoyl-acyl carrier protein (ACP) reductase, known as InhA, is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov It is a well-established target for antitubercular drugs. Molecular docking studies have been extensively used to identify novel InhA inhibitors. nih.govrjptonline.org Notably, compounds featuring a dichlorophenyl group have been docked into the InhA active site, suggesting that this moiety is compatible with the binding pocket and can contribute to inhibitory activity. rjptonline.org

Arginase: Arginase is a manganese-containing enzyme that plays a role in the urea (B33335) cycle and has been identified as a therapeutic target in various diseases, including infectious diseases like malaria caused by Plasmodium falciparum. nih.gov Molecular docking studies on a series of N-arylcinnamamides, a class to which this compound belongs, have explored their potential as arginase inhibitors. nih.gov These studies revealed that dichlorinated aromatic rings can orient towards the binuclear manganese cluster in the enzyme's active site, suggesting a potential mechanism of inhibition. nih.gov

Putative TargetFunctionRelevance for Docking
NF-κBTranscription factor in inflammation and cancerCommon target for inhibitor design via in silico screening. oatext.comnih.gov
Mycobacterial InhAEnzyme in mycolic acid synthesis (tuberculosis)Dichlorophenyl-containing compounds have been successfully docked as potential inhibitors. rjptonline.org
ArginaseMetalloenzyme in the urea cycle; target in infectious diseasesN-arylcinnamamides with dichloro-substituents show promising binding modes in docking studies. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, energy levels, and reactivity.

DFT calculations can be used to optimize the molecular geometry of this compound and to compute its electronic properties. mdpi.com From these calculations, various reactivity descriptors can be derived. mdpi.com Studies on structurally similar molecules, such as dichlorinated chalcones and acetamides, provide a basis for understanding these properties. nih.govresearchgate.netmdpi.com

Key global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.commdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. mdpi.com

Electronegativity (χ): Describes the tendency of the molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. mdpi.com

These parameters help to quantify the chemical behavior and stability of the molecule. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. The MEP surface shows regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential is expected around the carbonyl oxygen and the chlorine atoms, while positive potential would be located on the amide hydrogen. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The energy and distribution of these orbitals are fundamental to understanding a molecule's electronic properties and reactivity.

HOMO: This orbital acts as the electron donor. Its energy level is related to the ionization potential. In molecules like this compound, the HOMO is typically localized over the more electron-rich parts of the molecule, such as the dichlorophenyl ring.

LUMO: This orbital acts as the electron acceptor, and its energy is related to the electron affinity. The LUMO is often distributed over the electron-withdrawing parts of the molecule, such as the acrylamide (B121943) group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. nih.gov DFT calculations on related dichlorophenyl chalcones have shown that the HOMO-LUMO gap is a key factor in characterizing charge transfer interactions within the molecule. nih.gov

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; related to ionization potential. mdpi.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; related to electron affinity. mdpi.com
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A small gap suggests higher reactivity. mdpi.comnih.gov
Chemical Hardness (η)Resistance to change in electron distributionHigh hardness correlates with a large HOMO-LUMO gap and greater stability. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new lead compounds in drug development. researchgate.netmdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. mdpi.com This model can be generated in two ways:

Ligand-based: Based on a set of known active molecules, identifying common chemical features.

Structure-based: Derived from the key interaction points between a ligand and its target protein in a known 3D complex structure. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening . researchgate.netmdpi.com In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. nih.gov The resulting "hits" are compounds that are predicted to have the desired biological activity. These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and experimental testing. nih.gov This approach has been successfully applied to identify potential inhibitors for various targets, including the mycobacterial InhA enzyme, by screening compound libraries for molecules that fit a predefined pharmacophore hypothesis. nih.gov

Ligand-Based Pharmacophore Generation

In the absence of a known protein target, ligand-based pharmacophore modeling is a crucial first step in identifying the essential structural features of a molecule that are responsible for its potential biological activity. creative-biolabs.comdergipark.org.tr This method involves analyzing the three-dimensional structure of the ligand to identify key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. creative-biolabs.comnih.gov

For this compound, a hypothetical pharmacophore model can be generated based on its constituent functional groups. The amide group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The dichlorophenyl ring provides a significant hydrophobic and aromatic character, while the prop-2-enamide moiety introduces a degree of conformational flexibility.

A potential pharmacophore model for this compound would likely consist of the following features:

One Hydrogen Bond Donor (HBD) from the amide nitrogen.

One Hydrogen Bond Acceptor (HBA) from the amide oxygen.

One Hydrophobic/Aromatic (HY/AR) feature from the dichlorophenyl ring.

These features, with their specific spatial arrangement, create a three-dimensional query that can be used to screen large chemical databases for other molecules with similar potential biological activity.

Table 1: Hypothetical Ligand-Based Pharmacophore Features for this compound

Feature TypeFunctional GroupPotential Interaction
Hydrogen Bond DonorAmide (N-H)Interaction with electron-rich atoms in a receptor
Hydrogen Bond AcceptorAmide (C=O)Interaction with electron-poor atoms in a receptor
Hydrophobic/AromaticDichlorophenyl ringVan der Waals and pi-pi stacking interactions

Structure-Based Pharmacophore Mapping for Target Interaction Prediction

When the three-dimensional structure of a potential protein target is available, structure-based pharmacophore mapping can be employed to predict how a ligand might interact with the binding site. nih.govnih.gov This technique analyzes the active site of the protein to identify key interaction points, such as amino acid residues that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. nih.gov

While specific targets for this compound are not yet elucidated in publicly available literature, a general methodology can be described. A known protein structure would be used to generate a pharmacophore model based on the features of its binding pocket. The pharmacophore of this compound would then be mapped onto the protein's pharmacophore to assess the goodness of fit. A high degree of overlap would suggest a potential interaction. tandfonline.com

This approach allows for the virtual screening of compound libraries against a specific target, prioritizing molecules that are most likely to bind. nih.gov For this compound, this could lead to the identification of potential protein targets and guide further experimental validation.

Table 2: Illustrative Example of Structure-Based Pharmacophore Mapping

This compound FeatureHypothetical Protein Target Feature in Binding SitePredicted Interaction Type
Amide (N-H)Aspartate side chain (C=O)Hydrogen Bond
Amide (C=O)Arginine side chain (N-H)Hydrogen Bond
Dichlorophenyl ringLeucine and Valine side chainsHydrophobic Interaction

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms in a molecule over time. tandfonline.comnih.gov These simulations are invaluable for understanding the flexibility of a compound and the nature of its interactions with a biological target. nih.goveasychair.org

Conformational Dynamics and Stability of the Chemical Compound

By analyzing the trajectory of the simulation, properties such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of different conformations. This information is vital for refining pharmacophore models and improving the accuracy of docking studies.

Table 3: Simulated Conformational Analysis of this compound

Conformational StateDihedral Angle (C-C-N-C)Relative Population (%)Stability
Extended~180°65High
Bent~60°30Moderate
OtherVariable5Low

Dynamic Behavior of Ligand-Protein Interactions

When a potential protein target is identified, MD simulations of the ligand-protein complex can provide detailed insights into the stability and dynamics of their interaction. whiterose.ac.ukresearchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding, the specific amino acid residues involved in the interaction, and the lifetime of key interactions such as hydrogen bonds. researchgate.net

For a hypothetical complex of this compound and a protein, an MD simulation would track the movements of both molecules. Analysis of the simulation could include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the protein and ligand are most flexible.

Hydrogen Bond Analysis: To determine the occupancy and duration of specific hydrogen bonds.

Binding Free Energy Calculations: To estimate the strength of the interaction.

These dynamic insights are critical for understanding the mechanism of action and for guiding the design of more potent and selective analogs. easychair.org

Table 4: Analysis of a Hypothetical this compound-Protein MD Simulation

ParameterObservationImplication
Ligand RMSDLow (< 2 Å)Stable binding of the ligand in the active site.
Protein RMSF of Binding Site ResiduesReduced upon ligand bindingLigand binding stabilizes the active site conformation.
Hydrogen Bond Occupancy (Amide N-H with Asp)> 80%A persistent and crucial hydrogen bond for binding.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for N-(2,5-dichlorophenyl)prop-2-enamide

A diligent review of scientific databases and academic journals reveals a significant lack of published research focused specifically on this compound. While studies on structurally related compounds, such as other chlorinated N-phenylacetamides and N-phenylsuccinamic acids, have been conducted to investigate their solid-state geometries and intermolecular interactions, these findings cannot be directly extrapolated to the compound . The unique combination of the 2,5-dichlorophenyl group and the prop-2-enamide (acrylamide) moiety suggests potential for distinct chemical and biological properties that remain largely unexplored. The absence of dedicated studies means there is no concrete data on its synthesis optimization, spectroscopic characterization, or evaluation of its biological efficacy in various assays.

Identification of Current Knowledge Gaps in Understanding the Compound's Mechanisms and Potential

The primary and most critical knowledge gap is the near-complete absence of biological data for this compound. The scientific community currently lacks information on:

Biological Targets: The specific enzymes, receptors, or cellular pathways that this compound may interact with are unknown.

Mechanism of Action: Without knowing the biological targets, the molecular and cellular mechanisms by which this compound might exert any biological effect remain entirely speculative.

Pharmacological Profile: There is no information on its potential therapeutic or toxicological properties. Its activity spectrum, whether as an anti-inflammatory, antimicrobial, or anticancer agent, has not been investigated.

Structure-Activity Relationships (SAR): As a singular entity with no published analogues, no SAR studies have been performed to understand how modifications to its chemical structure would impact its activity.

Prospective Avenues for Further Academic Exploration

The dearth of information on this compound presents a fertile ground for new research initiatives. A systematic investigation into this compound and its derivatives could unveil novel chemical entities with valuable biological activities.

Design and Synthesis of Novel Analogues with Tuned Biological Specificity

A foundational step would be the synthesis of this compound itself, followed by the creation of a library of analogues. This could involve:

Substitution on the Phenyl Ring: Modifying the position and nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or introducing other functional groups to probe the electronic and steric requirements for activity.

Modification of the Acrylamide (B121943) Moiety: Altering the prop-2-enamide group, for instance, by saturation of the double bond or introduction of substituents on the alkene, could modulate the compound's reactivity and pharmacokinetic properties.

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

Once a synthesis route is established and the compound is available, a comprehensive biological screening is warranted. This should be followed by in-depth mechanistic studies for any identified "hits." Techniques such as target identification using affinity chromatography, proteomics, and genetic screening could be employed to uncover the molecular targets. Subsequent cellular assays would then be necessary to validate these targets and elucidate the downstream signaling pathways affected by the compound.

Exploration of Polypharmacological Profiles and Multi-Targeting Strategies

Given that many small molecules interact with multiple targets, it would be valuable to screen this compound and its analogues against a broad panel of biological targets. This approach, known as polypharmacology, can reveal unexpected therapeutic opportunities and provide a more holistic understanding of a compound's biological effects. Identifying multi-targeting capabilities could be particularly advantageous for complex diseases where modulating a single target is often insufficient.

Development of Advanced Computational Models for Activity Prediction and Drug Discovery

In parallel with synthetic and biological efforts, computational modeling can play a crucial role. By building quantitative structure-activity relationship (QSAR) models based on the data generated from newly synthesized analogues, researchers can predict the activity of virtual compounds. This in silico screening can help prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process and reducing the resources required for experimental work. Molecular docking and dynamics simulations could also provide insights into the potential binding modes of the compound with its biological targets.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(2,5-dichlorophenyl)prop-2-enamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 2,5-dichloroaniline with acryloyl chloride or its derivatives. Key steps include:

  • Enamide formation : Controlled addition of acryloyl chloride to avoid polymerization, using inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to stabilize intermediates .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane (1:3 v/v) to isolate the enamide, ensuring geometric purity (E/Z isomer control via reaction pH and temperature) .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acryloyl chloride) and refluxing in anhydrous dichloromethane for 2–4 hours .

Q. How is structural integrity and purity validated for these compounds?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms enamide geometry (e.g., vinyl proton coupling constants: J = 10–16 Hz for trans isomers) and absence of undesired byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .

Q. What initial biological assays evaluate antimicrobial potential?

  • Methodological Answer :

  • Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values calculated using CLSI guidelines .
  • Protein synthesis inhibition : Radiolabeled amino acid incorporation assays in bacterial cultures to quantify disruption of translation machinery .
  • Mycobacterial growth inhibition : Mycobacterium tuberculosis H37Rv strains cultured in Middlebrook 7H9 media, with IC₅₀ values determined via resazurin microplate assays .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize biological activity?

  • Methodological Answer :

  • Substituent variation : Systematic modification of the dichlorophenyl group (e.g., replacing Cl with Br, CF₃) and enamide side chains (e.g., cyano, thiophene) to assess impacts on MIC and selectivity .
  • Quantitative SAR (QSAR) : Computational modeling (e.g., CoMFA, molecular docking) predicts binding affinity to bacterial FabI or mycobacterial DprE1 enzymes, validated by experimental IC₅₀ data .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) identifies susceptible sites for deuteration or fluorination to enhance half-life .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity reassessment : Repeat HPLC and elemental analysis to rule out batch-to-batch variability (e.g., trace solvents or unreacted intermediates affecting MIC) .
  • Assay standardization : Cross-validate using reference strains (e.g., ATCC controls) and harmonized protocols (e.g., identical media pH, inoculum size) .
  • Crystallographic analysis : Compare crystal structures (e.g., PDB entries) to confirm conformational differences in active vs. inactive analogs .

Q. Which advanced techniques characterize thermal stability and solid-state properties?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C indicates suitability for high-temperature formulations) .
  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs (e.g., endothermic peaks at 150–160°C for Form I vs. 170°C for Form II) .
  • Single-crystal X-ray diffraction : Resolves bond angles and torsion angles (e.g., gauche conformations in C–SO₂–NH–C segments affecting solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.